N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine
Description
Properties
IUPAC Name |
N-methyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-12-11-17(18-10-5-13-21-18)20-16-9-4-7-14-6-2-3-8-15(14)16/h2-10,13,17,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUITGRIYCTCEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861238 | |
| Record name | (±)-Duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116817-13-1 | |
| Record name | (±)-Duloxetine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116817-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemic Duloxetine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116817131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (±)-Duloxetine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of (±)-Duloxetine are still under investigation. These interactions play a crucial role in the compound’s therapeutic effects.
Mode of Action
The mode of action of (±)-Duloxetine involves its interaction with its targets, leading to various changes at the cellular level. The compound binds to its targets, altering their function and triggering a cascade of biochemical reactions.
Biochemical Pathways
(±)-Duloxetine affects several biochemical pathways. The exact pathways and their downstream effects depend on the specific targets of the compound. These effects can include changes in cellular metabolism, signal transduction, and gene expression.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of (±)-Duloxetine are crucial for understanding its bioavailability and therapeutic effects. These properties determine how the compound is absorbed into the body, distributed to its sites of action, metabolized, and ultimately excreted.
Result of Action
The molecular and cellular effects of (±)-Duloxetine’s action are diverse and depend on the specific targets and pathways affected. These effects can include changes in cellular function, alterations in gene expression, and modulation of signaling pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (±)-Duloxetine. These factors can include temperature, pH, and the presence of other compounds or substances. Changes in these environmental factors can alter the compound’s stability, its interactions with its targets, and its overall therapeutic effects.
Biological Activity
N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine, commonly known as Duloxetine , is a compound that has garnered significant attention in pharmacological research due to its biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRI). This article explores its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C18H20ClNOS
- Molecular Weight : 333.88 g/mol
- CAS Number : 136434-34-9
- Physical Form : Solid (HCl salt)
- Melting Point : 162-172°C
- Solubility : Soluble in water at 5 mg/mL (clear solution when warmed) .
Duloxetine primarily acts as a dual reuptake inhibitor , affecting both serotonin (5-HT) and norepinephrine (NE) neurotransmitters. It exhibits a high affinity for human serotonin and norepinephrine transporters, facilitating increased levels of these neurotransmitters in the synaptic cleft. The NE/5-HT reuptake ratio ranges between 2 and 9, indicating a balanced inhibition profile . Importantly, Duloxetine has low affinity for other receptors, which minimizes side effects associated with broader receptor interactions .
Antidepressant Effects
Duloxetine is widely used in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). Clinical trials have demonstrated its efficacy in reducing depressive symptoms, with significant improvements observed in patients compared to placebo groups .
Pain Management
In addition to its antidepressant properties, Duloxetine is effective in managing chronic pain conditions such as diabetic peripheral neuropathic pain (DPN) and fibromyalgia. The compound's mechanism involves enhancing serotonergic and noradrenergic signaling pathways in the central nervous system (CNS), which modulates pain perception .
Case Studies
- Major Depressive Disorder :
- Chronic Pain :
- Generalized Anxiety Disorder :
Comparative Efficacy
Scientific Research Applications
Chemical Structure and Synthesis
N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine is characterized by a naphthalene moiety connected via an ether linkage to a thiophene ring at the gamma position of a propanamine chain. Its structural similarity to duloxetine, a known serotonin-norepinephrine reuptake inhibitor (SNRI), positions it as a candidate for similar pharmacological effects.
The primary application of this compound lies in its potential as an antidepressant or anxiolytic agent. Its mechanism involves the inhibition of serotonin and norepinephrine reuptake, enhancing neurotransmitter signaling in the brain.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various contexts:
- Antidepressant Efficacy :
-
Neuropharmacological Research :
- The compound serves as a valuable tool for studying serotonin and norepinephrine pathways, contributing to our understanding of neuropharmacology.
Comparison with Similar Compounds
Pharmacological Activity
Duloxetine potently inhibits serotonin (5-HT) and norepinephrine (NE) reuptake transporters, with IC₅₀ values of 28 nM and 46 nM, respectively . It exhibits negligible affinity for muscarinic, histaminergic, dopaminergic, or opioid receptors, minimizing off-target effects . Preclinical studies in rodents demonstrate its ability to antagonize serotonin depletion by p-chloroamphetamine (ED₅₀ = 2.5 mg/kg) and norepinephrine depletion by 6-hydroxydopamine (ED₅₀ = 1.1 mg/kg) .
Comparison with Similar Compounds
Stereoisomers and Racemic Mixtures
Duloxetine’s stereochemistry critically influences its pharmacological profile. The (S)-enantiomer (LY248686) is the active form, while the (R)-enantiomer (LY248685) shows significantly reduced reuptake inhibition . The racemic mixture (LY227942) exhibits intermediate activity due to the presence of both enantiomers.
Table 1: Pharmacological Comparison of Duloxetine Enantiomers and Racemate
N,N-Dimethyl Structural Analogs
Replacing the N-methyl group with N,N-dimethyl in duloxetine derivatives alters pharmacokinetics. For example, N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine (CAS 116817-13-1) has a molecular weight of 311.44 g/mol and increased lipophilicity due to the additional methyl group . This modification may reduce blood-brain barrier permeability or metabolic stability, though specific pharmacological data are unavailable in the provided evidence.
Table 2: Structural Comparison of Duloxetine and N,N-Dimethyl Analog
| Property | Duloxetine | N,N-Dimethyl Analog | Reference |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉NOS | C₁₉H₂₁NOS | |
| Molecular Weight | 297.41 g/mol | 311.44 g/mol | |
| Amine Substitution | N-Methyl | N,N-Dimethyl |
Naproxen-Derived Amides
These compounds are synthesized via amide coupling between naproxen (a nonsteroidal anti-inflammatory drug) and substituted ethylamines . Their primary applications likely involve inflammation or pain management, contrasting with duloxetine’s CNS activity.
Other SNRIs (e.g., Venlafaxine)
Venlafaxine, another SNRI mentioned in , shares duloxetine’s dual reuptake inhibition but differs structurally, lacking the thiophene and naphthalene groups. Clinically, duloxetine exhibits a more balanced 5-HT/NE reuptake ratio (~1:1.6) compared to venlafaxine’s preference for 5-HT (~30:1) .
Research Findings and Key Insights
- Stereoselectivity : Duloxetine’s (S)-enantiomer is essential for activity, highlighting the importance of chiral synthesis in drug development .
- Structural Modifications: N,N-Dimethyl analogs demonstrate how minor changes can influence drug-like properties, though further studies are needed to assess their efficacy .
- Synthetic Versatility : Naproxen-derived amides illustrate the adaptability of naphthalene-containing scaffolds in medicinal chemistry, albeit for different therapeutic targets .
Preparation Methods
Nucleophilic Etherification Followed by Reductive Amination
This two-step approach leverages classic ether formation and amine alkylation:
Step 1: Ether Synthesis
1-Naphthol reacts with a gamma-bromo-thiophene-propanol derivative under Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to form gamma-(1-naphthalenyloxy)-2-thiophenepropanol. Alternatives include Williamson ether synthesis using a strong base (e.g., NaOH) and polar aprotic solvents (e.g., DMF).
Step 2: Reductive Amination
The alcohol is oxidized to a ketone (e.g., using pyridinium chlorochromate), followed by reductive amination with methylamine. Sodium triacetoxyborohydride (STAB) in dichloromethane at 10–15°C, as demonstrated in analogous reductive aminations, affords the N-methylated product.
Critical Parameters
Direct Alkylation of a Primary Amine Intermediate
An alternative route involves synthesizing gamma-(1-naphthalenyloxy)-2-thiophenepropanamine first, followed by N-methylation:
Step 1: Primary Amine Synthesis
1-Naphthol reacts with gamma-bromo-thiophene-propylamine in a nucleophilic substitution (SN2) using K₂CO₃ in acetone. The primary amine is protected as a Boc derivative to prevent undesired side reactions during subsequent steps.
Step 2: N-Methylation
Deprotection of the Boc group under acidic conditions (e.g., HCl/dioxane) releases the primary amine, which undergoes methylation using methyl iodide and a base (e.g., NaH) in THF. Excess methyl iodide is avoided to prevent quaternary ammonium salt formation.
Optimization Insights
-
Temperature Control : Maintaining 0–5°C during methylation minimizes side products.
-
Workup : Aqueous extraction with ethyl acetate removes unreacted reagents.
Purity Enhancement Strategies
Crystallization Techniques
Recrystallization from ethanol/water mixtures (4:1 v/v) at 0°C enhances purity, as demonstrated in related naphthylamine syntheses. For chiral purity, diastereomeric salt formation with chiral acids (e.g., R-2-phenylpropionic acid) followed by fractional crystallization achieves e.e. >99%.
Chromatographic Methods
Flash column chromatography on silica gel (hexane/ethyl acetate gradient) resolves residual impurities. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase monitors enantiomeric ratios.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Reductive Amination | 85–90% | 99.3% | Moderate |
| Direct Alkylation | 75–80% | 98.5% | High |
Key Observations
-
Reductive amination offers superior yield and purity due to milder reaction conditions.
-
Direct alkylation requires rigorous protection/deprotection steps, increasing operational complexity.
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Methyl-gamma-(1-naphthalenyloxy)-2-thiophenepropanamine, and how do reaction conditions influence enantiomeric purity?
- Methodology : The compound is synthesized via nucleophilic substitution using sodium hydride (NaH) as a base. A key intermediate, 3-hydroxy-N,N-dimethyl-3-(2-thienyl)propanamine, reacts with 1-fluoronaphthalene in dimethylsulfoxide (DMSO) at 323 K for 8 hours. Post-reaction purification involves pH adjustment, solvent extraction (hexane/ethyl acetate), and drying over magnesium sulfate. Enantiomeric purity is achieved through chiral chromatography or enzymatic resolution .
- Critical Parameters : Temperature control during substitution (323 K) and stoichiometric excess of 1-fluoronaphthalene (1.2:1 molar ratio) are crucial to minimize byproducts like unreacted intermediates or racemization .
Q. How is the molecular structure of Duloxetine validated, and what analytical techniques are recommended for confirmation?
- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, use:
- FTIR-ATR : To confirm functional groups (e.g., naphthyloxy C-O stretch at ~1250 cm⁻¹, thiophene ring vibrations at 700–800 cm⁻¹) .
- GC-MS/EI : Retention time locking (e.g., tetracosane as reference) and fragmentation patterns (e.g., m/z 297 for molecular ion) .
- 1H/13C NMR : Key signals include δ 2.3–2.5 ppm (N-methyl protons) and δ 6.5–7.8 ppm (aromatic protons) .
Q. What strategies are employed to separate and quantify Duloxetine enantiomers in complex matrices?
- Methodology : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC with UV detection (λ = 230 nm). Mobile phase: hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid. Enantiomeric excess (ee) >99% is achievable via recrystallization from ethanol/acetone (2:1) .
Advanced Research Questions
Q. How do impurities like N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine arise during synthesis, and what analytical workflows detect them?
- Impurity Profiling : Byproducts form due to incomplete methylation or residual dimethylsulfoxide oxidation. Use LC-MS/MS (QTOF) with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) for untargeted screening. Confirm structures via collision-induced dissociation (CID) and reference to synthetic intermediates .
- Quantification : Limit of detection (LOD) <0.1% using charged aerosol detection (CAD) to address UV-insensitive impurities .
Q. What in vitro models are suitable for studying Duloxetine’s metabolic stability and cytochrome P450 interactions?
- Methodology :
- Hepatocyte Incubations : Human liver microsomes (HLMs) with NADPH regeneration system. Monitor depletion via LC-MS/MS (half-life calculation).
- CYP Inhibition Assays : Fluorogenic substrates (e.g., CYP2D6: 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin). IC50 values correlate with clinical drug-drug interaction risks .
Q. How does stereochemistry influence Duloxetine’s binding affinity to serotonin/norepinephrine transporters (SERT/NET)?
- Stereochemical Analysis : (S)-enantiomer exhibits 30-fold higher SERT affinity (Ki = 0.8 nM) vs. (R)-enantiomer (Ki = 24 nM). Use radioligand binding assays ([3H]citalopram for SERT, [3H]nisoxetine for NET) with transfected HEK293 cells. Molecular docking (e.g., AutoDock Vina) identifies key interactions: naphthyloxy group with hydrophobic SERT pocket (Phe341, Tyr95) .
Key Challenges in Advanced Research
- Solubility Limitations : Duloxetine’s poor aqueous solubility (67 mg/mL in DMSO only) complicates in vivo studies. Solutions include micellar formulations (e.g., poloxamer 407) or co-solvent systems (PEG 400/water) .
- In Vivo Model Selection : Rodent neuropathic pain models (e.g., chronic constriction injury) require dose optimization (5–30 mg/kg, oral) to balance efficacy and serotonin syndrome risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
